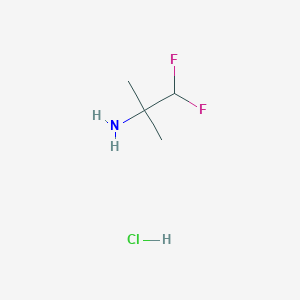

1,1-Difluoro-2-methylpropan-2-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

1,1-difluoro-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-4(2,7)3(5)6;/h3H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMGUZPTXHMDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803583-55-2 | |

| Record name | 1,1-difluoro-2-methylpropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Molecular Characteristics

1,1-Difluoro-2-methylpropan-2-amine hydrochloride features a geminal difluoro group on a tertiary carbon adjacent to an ammonium chloride moiety. The molecular formula C₄H₁₀ClF₂N (MW 145.58 g/mol) reflects its hybrid organic-inorganic nature. The fluorine atoms induce strong electron-withdrawing effects, lowering the basicity of the amine compared to non-fluorinated analogs. This property necessitates careful pH control during hydrochloride salt formation.

Synthetic Challenges

Key challenges in synthesizing this compound include:

- Achieving regioselective difluorination without over-fluorination

- Preventing elimination reactions during amine protection/deprotection

- Maintaining stereochemical integrity (if applicable)

- Ensuring high purity in final hydrochloride crystallization

Fluorination Methodologies

Electrophilic Fluorination

Patent CN117069662A (2023) demonstrates phosphorus oxychloride-mediated chlorination/fluorination sequences for pyrimidine derivatives, suggesting adaptable protocols:

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| POCl₃ equivalents | 2.0–3.0 | ↑ Chlorination |

| Base (e.g., DIPEA) | 1.5–2.5 eq | ↓ Side products |

| Temperature | 98–105°C | ↑ Conversion |

| Time | 2–5 hours | ≥95% completion |

Adapting this methodology could involve:

- Fluorination of 2-methylpropan-2-amine precursors

- Sequential HCl salt formation under controlled conditions

Amine Synthesis and Protection

Reductive Amination

A viable pathway inferred from analogous syntheses:

Stepwise Protocol

- Ketone Fluorination :

$$ (\text{CH}3)2\text{C=O} \xrightarrow{\text{DAST}} (\text{CH}3)2\text{CF}_2 $$

(DAST = Diethylaminosulfur trifluoride) - Reductive Amination :

$$ (\text{CH}3)2\text{CF}2 + \text{NH}3 \xrightarrow{\text{NaBH}4} (\text{CH}3)2\text{CF}2\text{NH}_2 $$ - Methylation :

$$ (\text{CH}3)2\text{CF}2\text{NH}2 + \text{CH}3\text{I} \rightarrow (\text{CH}3)2\text{CF}2\text{N(CH}3\text{)}2 $$

Critical considerations:

Protecting Group Strategies

To prevent unwanted side reactions during fluorination:

| Protecting Group | Deprotection Method | Compatibility with Fluorine |

|---|---|---|

| Boc (t-BuOCO) | TFA/CH₂Cl₂ | Excellent |

| Cbz (Benzyloxy) | H₂/Pd-C | Moderate |

| Fmoc | Piperidine/DMF | Poor |

Boc protection is preferred due to stability under fluorination conditions and clean removal without affecting the difluoro moiety.

Hydrochloride Salt Formation

Acid-Base Titration

Final salt preparation typically involves:

- Dissolving free amine in anhydrous ether

- Slow addition of HCl gas (1.0–1.2 eq) at 0–5°C

- Crystallization monitoring via pH (target 4.5–5.0)

- Vacuum filtration and drying (40°C, P₂O₅ desiccant)

Optimized Conditions

Purity Enhancement

| Impurity | Removal Method | Efficiency |

|---|---|---|

| Unreacted amine | Hexane wash | 98% |

| Inorganic salts | Recrystallization | 99.5% |

| Moisture | Azeotropic drying | ≤0.1% H₂O |

Analytical Characterization

Spectroscopic Data

¹⁹F NMR (D₂O, δ ppm):

IR Spectroscopy (KBr, cm⁻¹):

Chromatographic Purity

| Method | Column | Retention Time | Purity Criteria |

|---|---|---|---|

| HPLC-UV (220 nm) | C18, 150 × 4.6 mm | 8.2 min | ≥95% area |

| GC-MS | DB-5MS, 30 m | 6.7 min | ≥99% similarity |

Industrial Scale-Up Considerations

Continuous Flow Reactors

Adapting batch processes to flow systems improves:

Waste Management

| Byproduct | Treatment Method | Disposal Regulation |

|---|---|---|

| HF gas | Ca(OH)₂ scrubbers | EPA 40 CFR 261 |

| Organic halides | Activated carbon | RCRA Class D |

| Ammonium salts | Biodegradation | Local ordinances |

Análisis De Reacciones Químicas

Types of Reactions: 1,1-Difluoro-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction Reactions: The compound can be reduced to form amines with different substitution patterns.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.

Oxidation Products: Nitroso or nitro derivatives of the original compound.

Reduction Products: Different amine derivatives with altered substitution patterns.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 1,1-difluoro-2-methylpropan-2-amine hydrochloride can be categorized into several key areas:

Organic Synthesis

This compound serves as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure allows for various chemical transformations:

- Substitution Reactions : The fluorine atoms can be substituted by other nucleophiles, leading to new derivatives.

- Oxidation and Reduction Reactions : The amine group can be oxidized to form nitroso or nitro compounds, while reduction can yield simpler amines or hydrocarbons .

Medicinal Chemistry

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate or active ingredient. The incorporation of fluorine into drug molecules is known to enhance bioactivity and metabolic stability. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms . The specific interactions of this compound with biological targets may lead to:

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.

- Receptor Modulation : Interaction with neurotransmitter receptors, influencing physiological processes .

Biological Research

The compound is studied for its biological activity , particularly its interactions with biomolecules. The presence of fluorine enhances binding affinity to various molecular targets, which can modulate enzyme activity and receptor interactions. This makes it a candidate for therapeutic applications in treating diseases related to metabolic pathways.

Mecanismo De Acción

The mechanism of action of 1,1-difluoro-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorinated Amine Derivatives

1-Fluoro-2-methylpropan-2-amine Hydrochloride

- Molecular Formula : C₄H₉ClFN

- CAS No.: 112433-51-9

- Key Difference : Contains a single fluorine atom instead of two.

- Impact: The monofluoro analog likely exhibits lower electronegativity and steric hindrance compared to the difluoro compound. This may reduce metabolic stability or alter receptor/enzyme interactions .

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

- Molecular Formula : C₁₀H₁₃ClFN

- CAS No.: 1200-27-7

- Key Difference : Substitution of fluorine with a 4-fluorophenyl group.

- This structural variation is common in psychotropic agents (e.g., fluoxetine derivatives) .

(2S)-1-Aminopropan-2-ylamine Dihydrochloride

Structural and Functional Comparisons

Table 1: Molecular and Functional Properties

| Compound Name | Molecular Formula | Fluorine Atoms | Molecular Weight (g/mol) | Key Structural Feature | Potential Biological Impact |

|---|---|---|---|---|---|

| 1,1-Difluoro-2-methylpropan-2-amine HCl | C₄H₁₀ClF₂N | 2 (geminal) | 145.58 | Tertiary amine, geminal difluoro | Enhanced metabolic stability |

| 1-Fluoro-2-methylpropan-2-amine HCl | C₄H₉ClFN | 1 | 127.57 | Monofluoro substitution | Reduced steric hindrance |

| 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl | C₁₀H₁₃ClFN | 1 (aromatic) | 199.67 | Aromatic fluorophenyl group | Increased lipophilicity |

| (2S)-1-Aminopropan-2-ylamine diHCl | C₅H₁₂Cl₂F₂N₂ | 2 (ethyl) | 213.11 | Difluoroethyl side chain | Altered hydrogen-bonding interactions |

Key Observations :

Fluorine Substitution: Geminal difluoro groups (as in the target compound) increase electronegativity and resistance to oxidative metabolism compared to monofluoro analogs .

Biological Activity :

- Fluorinated amines often exhibit enhanced binding to enzymes or receptors due to fluorine’s electronegativity and small atomic radius. For example, gemcitabine (a difluorinated nucleoside) shows prolonged intracellular retention and potent DNA polymerase inhibition due to its difluoro group .

- The target compound’s geminal difluoro group may similarly impede enzymatic degradation, extending its half-life .

Toxicity Profile: Monofluoro compounds (e.g., 1-fluoro-2-methylpropan-2-amine HCl) may have milder toxicity compared to difluoro derivatives, as fewer fluorine atoms reduce cumulative electrophilic reactivity .

Research Findings and Mechanistic Insights

- Metabolic Stability : Difluoro substitution in nucleoside analogs like gemcitabine reduces deamination rates, leading to sustained triphosphate levels and prolonged DNA synthesis inhibition . This suggests that 1,1-difluoro-2-methylpropan-2-amine HCl may resist deaminases, enhancing its pharmacological duration.

- Enzyme Interactions : Fluorinated amines can inhibit enzymes such as ribonucleotide reductase (e.g., dFdCDP in gemcitabine) . The target compound’s difluoro group may similarly modulate enzyme activity, though specific targets remain uncharacterized.

- Self-Potentiation : High intracellular concentrations of fluorinated metabolites (e.g., dFdCTP) inhibit their own catabolism, a mechanism observed in gemcitabine . Analogous behavior in the target compound could amplify its efficacy.

Actividad Biológica

1,1-Difluoro-2-methylpropan-2-amine hydrochloride is a synthetic compound characterized by the presence of two fluorine atoms attached to the first carbon of a propanamine backbone. Its unique chemical structure imparts distinct biological properties, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHFN·HCl

- SMILES Notation : CC(C)(C(F)F)N

- InChIKey : SYTBFGGNMOJFEU-UHFFFAOYSA-N

The presence of fluorine atoms enhances the compound's reactivity and binding affinity to biological targets, which is crucial for its pharmacological effects .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorine atoms increase the compound’s binding affinity, influencing various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may interact with enzymes similar to those targeted by other fluorinated compounds, leading to altered metabolic processes .

- Receptor Modulation : It potentially modulates receptor activity, which can affect signaling pathways critical for cellular functions .

Biological Activity and Research Findings

Research on this compound has revealed several promising biological activities:

Table 1: Summary of Biological Activities

Case Studies

Several studies have documented the effects and applications of this compound:

- Antitumor Activity : A study demonstrated that the compound acts as a selective antagonist of N-cadherin, which is implicated in tumor progression and metastasis. The compound exhibited anti-tumor and anti-angiogenic properties in vitro .

- Neuropharmacological Applications : Research indicated that this compound could influence neurotransmitter systems, suggesting potential applications in treating conditions like Alzheimer's disease. Its ability to penetrate the blood-brain barrier enhances its therapeutic prospects .

- Enzymatic Studies : Investigations into its interaction with enzymes have shown that this compound can significantly alter enzyme kinetics, leading to insights into its pharmacodynamics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Difluoro-2-methylpropan-2-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves fluorination of a propan-2-amine backbone followed by HCl salt formation. Key steps include:

- Fluorination : Using reagents like diethylaminosulfur trifluoride (DAST) or fluorinated intermediates under inert atmospheres .

- Amination : Controlled reaction of the fluorinated intermediate with methylamine derivatives, optimized via temperature modulation (e.g., 0–5°C to prevent side reactions) .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography for >95% purity .

- Critical Parameters : Solvent choice (e.g., dichloromethane for fluorination), stoichiometric ratios, and inert gas purging to avoid hydrolysis .

Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic techniques?

- Analytical Workflow :

- NMR : NMR is critical for confirming difluoro substitution patterns (δ = -120 to -140 ppm for CF groups) . NMR resolves methyl and amine protons (e.g., singlet for CH groups at δ 1.2–1.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) for purity assessment and molecular ion detection (e.g., [M+H] at m/z 154.1) .

- Elemental Analysis : Validates stoichiometry (e.g., C: 39.1%, H: 6.5%, F: 18.5%) .

Advanced Research Questions

Q. How do conflicting data on reaction yields arise in scaled-up syntheses, and what strategies mitigate these discrepancies?

- Root Causes :

- Batch vs. Continuous Flow : Batch methods ( ) may show lower yields (40–60%) due to heat transfer inefficiencies, while continuous flow reactors () improve homogeneity and yield (75–85%) .

- Impurity Sources : Residual fluorinating agents (e.g., DAST) can form byproducts like HF; quenching with NaHCO is critical .

- Mitigation : Use in-line FTIR for real-time monitoring and automated pH control during HCl salt formation .

Q. What mechanistic insights explain the compound’s biological activity in neurotransmitter pathway studies?

- Hypothesis : Structural analogs () suggest interactions with serotonin (5-HT) and dopamine (DA) receptors via:

- Fluorine Electronegativity : Enhances binding affinity to hydrophobic receptor pockets .

- Amine Protonation : The hydrochloride salt increases solubility, facilitating blood-brain barrier penetration in preclinical models .

- Experimental Validation :

- In Vitro Assays : Radioligand displacement studies (IC values) on transfected HEK293 cells expressing 5-HT receptors .

- Molecular Dynamics : Simulations to map fluorine-amine interactions with receptor active sites .

Q. How can researchers resolve discrepancies in NMR chemical shifts across different solvent systems?

- Case Study : Shifts vary by ±5 ppm in DO vs. CDCl due to solvent polarity and hydrogen bonding .

- Protocol Adjustment :

- Deuterated Solvents : Use CDOD for balanced polarity and minimal shift interference.

- Internal Standards : Trifluoroacetic acid (TFA) as a reference (δ = -76.5 ppm) .

Data Contradiction Analysis

Q. Why do reported melting points vary (e.g., 180–190°C), and how should researchers standardize measurements?

- Contributing Factors :

- Polymorphism : Different crystal forms from recrystallization solvents (e.g., ethanol vs. acetone) .

- Instrument Calibration : Differential scanning calorimetry (DSC) vs. capillary methods yield ±5°C differences.

- Best Practices : Use DSC with a heating rate of 10°C/min and N purge for reproducibility .

Application-Oriented Questions

Q. What role does this compound play in designing fluorinated probes for positron emission tomography (PET)?

- Rationale : The CF group’s metabolic stability and low polar surface area make it suitable for -labeling .

- Case Study : Conjugation with dopamine analogs for Parkinson’s disease imaging, achieving >90% radiochemical purity via Cu-mediated click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.